molecular formula C27H39N5O4S B3116090 (S,R,S)-Ahpc-C4-NH2 CAS No. 2138439-53-7

(S,R,S)-Ahpc-C4-NH2

Cat. No.: B3116090
CAS No.: 2138439-53-7
M. Wt: 529.7
InChI Key: BJFSHNWASBGXMS-ZFGGDYGUSA-N
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Description

(S,R,S)-Ahpc-C4-NH2 is a chiral compound with specific stereochemistry, denoted by the (S,R,S) configuration

Mechanism of Action

Target of Action

(S,R,S)-Ahpc-C4-NH2 is primarily a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase . VHL is a key component of the cellular machinery that tags proteins for degradation. It plays a crucial role in maintaining cellular homeostasis by regulating the degradation of hypoxia-inducible factor (HIF), a protein that controls the cellular response to low oxygen conditions.

Mode of Action

As a VHL ligand, this compound binds to the VHL protein, facilitating the recognition and subsequent ubiquitination of target proteins . This leads to the degradation of these proteins via the proteasome, a complex cellular machine that breaks down proteins into their constituent amino acids. The specific interaction between this compound and its targets can lead to changes in cellular processes controlled by these proteins.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system, a critical pathway for protein degradation . By acting as a VHL ligand, this compound can influence the degradation of specific proteins, potentially affecting various downstream cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S,R,S)-Ahpc-C4-NH2 typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. The process may include steps such as:

    Chiral Catalysis: Utilizing chiral catalysts to induce the desired stereochemistry.

    Protecting Groups: Employing protecting groups to prevent unwanted reactions at specific sites.

    Purification: Using techniques like chromatography to isolate the desired enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This could include:

    Batch Reactors: Conducting reactions in batch reactors with precise control over temperature and pressure.

    Continuous Flow Reactors: Utilizing continuous flow reactors for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: (S,R,S)-Ahpc-C4-NH2 can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Conditions may vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

(S,R,S)-Ahpc-C4-NH2 has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    (R,S,R)-Ahpc-C4-NH2: A stereoisomer with different stereochemistry.

    (S,S,S)-Ahpc-C4-NH2: Another stereoisomer with a different configuration.

    Ahpc-C4-NH2: The non-chiral version of the compound.

Uniqueness: (S,R,S)-Ahpc-C4-NH2 is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its stereoisomers. This uniqueness makes it valuable for specific applications where the stereochemistry plays a crucial role in the compound’s activity.

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N5O4S/c1-17-23(37-16-30-17)19-10-8-18(9-11-19)14-29-25(35)21-13-20(33)15-32(21)26(36)24(27(2,3)4)31-22(34)7-5-6-12-28/h8-11,16,20-21,24,33H,5-7,12-15,28H2,1-4H3,(H,29,35)(H,31,34)/t20-,21+,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFSHNWASBGXMS-ZFGGDYGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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